(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Overview
Description
“(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C14H20ClNO2 .Chemical Reactions Analysis
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical and Chemical Properties Analysis
The compound is soluble in water . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chemical Transformations and Synthesis
- Decarboxylation and Derivative Formation : Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, leads to the formation of 4-substituted isoquinoline derivatives in moderate yields depending on the solvent used (Tachibana, Matsuo, & Yamada, 1968).
- Autoxidative Conversion to Tetrahydroisoquinolin-1-one : N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be converted to N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one via treatment with sodium hydride in specific solvents (Bois-choussy, Paolis, & Zhu, 2001).
Potential Anticancer Agents
- Synthesis as Anticancer Agents : Derivatives of the 1,2,3,4-tetrahydroisoquinoline moiety have been synthesized for potential use as anticancer agents, displaying cytotoxic activities in various breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
- Synthesis of Isoquinolinones : Various new tetrahydroisoquinolinones have been synthesized, incorporating pharmacologically interesting fragments and substituents (Kandinska, Kozekov, & Palamareva, 2006).
- Three-Component Reaction Synthesis : Three-component reactions involving 3,4-dihydroisoquinolines have been used to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids and derivatives (Schuster, Lázár, & Fülöp, 2010).
Novel Structural Analogues
- BenzoTic Synthesis : A novel series of benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (BenzoTic) have been synthesized by extending the aromatic system of Tetrahydroisoquinoline-3-carboxylic acid (Tic) (Wang & Mosberg, 1995).
Synthesis of Enantiomerically Pure Derivatives
- Enantiomerically Pure Derivatives : Methods for preparing racemic and optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters have been developed, involving base-catalyzed cyclization and diastereomeric salt separation (Kammermeier, Lerch, & Sommer, 1992).
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Mechanism of Action
Target of Action
This compound is used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDEPCVBMNYCM-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908568 | |
Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-30-8 | |
Record name | Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.